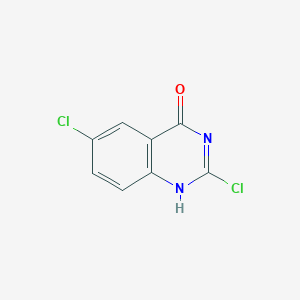
4-(2-Bromoethyl)-2-oxoindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromoethyl)-2-oxoindole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromoethyl group at the 4-position and an oxo group at the 2-position of the indole ring makes this compound particularly interesting for various chemical and biological studies.
作用机制
Target of Action
It is known that bromoethyl compounds often interact with proteins and enzymes in the body . The specific targets can vary depending on the structure of the compound and the biological context.
Mode of Action
The mode of action of 4-(2-Bromoethyl)-2-oxoindole is likely to involve nucleophilic substitution reactions, given the presence of a bromine atom . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the bromine atom, leading to its displacement. This can result in the formation of new bonds and changes in the structure of the target molecule .
Biochemical Pathways
Bromoethyl compounds are known to participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions . These reactions can affect multiple biochemical pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
Bromoethyl compounds are generally known to be reactive and may undergo various transformations in the body .
Result of Action
The compound’s reactivity suggests that it could potentially modify proteins or other biomolecules, leading to changes in their function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other reactive species, and the specific biological context .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-2-oxoindole typically involves the bromination of 2-oxoindole followed by the introduction of the bromoethyl group. One common method is as follows:
Bromination of 2-oxoindole: This step involves the reaction of 2-oxoindole with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at room temperature to obtain 4-bromo-2-oxoindole.
Introduction of the Bromoethyl Group: The 4-bromo-2-oxoindole is then reacted with ethylene bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-(2-Bromoethyl)-2-oxoindole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of this compound.
Oxidation: Oxidized products include this compound-3-carboxylic acid.
Reduction: Reduced products include 4-(2-Bromoethyl)-2-hydroxyindole.
科学研究应用
4-(2-Bromoethyl)-2-oxoindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
4-(2-Chloroethyl)-2-oxoindole: Similar structure but with a chloroethyl group instead of a bromoethyl group.
4-(2-Fluoroethyl)-2-oxoindole: Contains a fluoroethyl group.
4-(2-Iodoethyl)-2-oxoindole: Contains an iodoethyl group.
Uniqueness
4-(2-Bromoethyl)-2-oxoindole is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromoethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
4-(2-bromoethyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-5-4-7-2-1-3-9-8(7)6-10(13)12-9/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFXEJHKEJPEOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C=C2C(=C1)CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Chloro-5-phenyl-2-(p-tolyl)oxazolo[4,5-d]pyrimidine](/img/structure/B7854090.png)










![6-chloro-1H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B7854187.png)
![4-chloro-5-nitro-3H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7854191.png)

